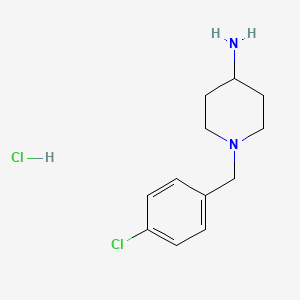

1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride

描述

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;/h1-4,12H,5-9,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDXRUMMEROPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57645-56-4 | |

| Record name | 4-Piperidinamine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57645-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反应分析

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or activated carboxylic acids to form amides. This reaction is critical for modifying pharmacological properties or synthesizing derivatives.

-

Reaction Conditions :

-

Reagents : Acyl chlorides (e.g., 4-chlorobenzoyl chloride) or carboxylic acids with coupling agents (e.g., HATU, DIPEA).

-

Solvents : Dichloromethane (DCM), dimethylformamide (DMF).

-

Temperature : Room temperature to 50°C.

-

-

Example :

Reaction with 4-chlorobenzoyl chloride in DCM under basic conditions (KCO) yields the corresponding amide derivative .

| Reaction Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity | >95% (after column chromatography) |

| Key Reagent | 4-Chlorobenzoyl chloride |

Alkylation Reactions

The amine participates in alkylation with alkyl halides or benzyl halides, forming secondary or tertiary amines. This reaction enhances lipophilicity and target selectivity.

-

Reaction Conditions :

-

Reagents : Alkyl halides (e.g., methyl iodide), benzyl chlorides.

-

Base : Potassium carbonate (KCO), sodium hydroxide (NaOH).

-

Solvents : DMF, ethanol.

-

-

Example :

Alkylation with 4-methoxybenzyl chloride in DMF using KCO produces a disubstituted piperidine derivative .

| Reaction Parameter | Value |

|---|---|

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

| Key Product | 1-(4-Chlorobenzyl)-4-(4-methoxybenzyl)piperidin-4-amine |

Reductive Amination

The primary amine acts as a nucleophile in reductive amination with ketones or aldehydes, forming secondary amines. This reaction is pivotal in synthesizing structurally diverse analogs.

-

Reaction Conditions :

-

Reagents : Sodium triacetoxyborohydride (STAB), acetic acid.

-

Solvents : 1,2-Dichloroethane, tetrahydrofuran (THF).

-

-

Example :

Reaction with N-Boc-piperidin-4-one in 1,2-dichloroethane yields tert-butyl 4-(4-chlorobenzylamino)piperidine-1-carboxylate .

| Reaction Parameter | Value |

|---|---|

| Temperature | 20–25°C |

| Yield | 75–85% |

| Purification | Crystallization (ether/petroleum ether) |

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under controlled conditions, though direct oxidation pathways are less common due to steric hindrance from the chlorobenzyl group.

-

Reaction Conditions :

-

Reagents : Hydrogen peroxide (HO), potassium permanganate (KMnO).

-

Solvents : Water, acetic acid.

-

-

Example :

Oxidation with HO in acetic acid produces the corresponding N-oxide, though yields are moderate (40–50%).

Schiff Base Formation

The amine reacts with aldehydes or ketones to form imines (Schiff bases), which are intermediates in synthesizing heterocyclic compounds.

-

Reaction Conditions :

-

Reagents : Aldehydes (e.g., benzaldehyde).

-

Catalyst : Acidic (e.g., HCl) or anhydrous conditions.

-

-

Example :

Condensation with benzaldehyde in ethanol under reflux forms a stable Schiff base, confirmed by FT-IR and NMR .

| Reaction Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Yield | 65–80% |

| Applications | Precursor for metal coordination complexes |

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound’s solubility in polar solvents (e.g., water, methanol) facilitates reactions requiring aqueous conditions. Freeing the amine (via NaOH) is often necessary for nucleophilic reactions .

Comparative Reactivity with Structural Analogs

The 4-chlorobenzyl group’s electron-withdrawing nature enhances the amine’s nucleophilicity compared to non-halogenated analogs. Key differences include:

| Compound | Reactivity | Selectivity |

|---|---|---|

| 1-(4-Methylbenzyl)piperidin-4-amine | Lower due to electron-donating methyl group | Reduced kinase inhibition |

| 1-(4-Methoxybenzyl)piperidin-4-amine | Moderate; methoxy group increases steric bulk | Altered receptor binding |

Industrial and Pharmacological Implications

科学研究应用

1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Structural Variations and Bioactivity :

- Chlorobenzyl Positional Isomers : The 4-chloro derivative (target compound) exhibits distinct electronic and steric effects compared to its 3-chloro analog. For example, 1-(3-Chlorobenzyl)piperidin-4-amine showed moderate cholinesterase inhibition (IC₅₀ ~10 µM) in Alzheimer’s research, while the 4-chloro isomer’s activity remains underexplored .

- Nitro vs. Chloro Substituents : The nitro group in 1-(3-Nitrobenzyl)piperidin-4-amine introduces electron-withdrawing effects, reducing basicity compared to the chloro analog. This may alter receptor binding kinetics or metabolic stability .

Synthetic Pathways :

- Most analogs are synthesized via BOC protection/debenzylation/alkylation sequences. For instance, 1-(3-Chlorobenzyl)piperidin-4-amine was prepared by alkylating BOC-protected piperidin-4-amine with 3-chlorobenzyl bromide, followed by HCl-mediated deprotection . The target compound follows a similar route using 4-chlorobenzyl bromide.

Pharmacological Profiles: Heterocyclic Modifications: The pyrrolo[2,3-d]pyrimidine-substituted derivative (MW 378.30) demonstrated nanomolar inhibition of kinases like CDK2/cyclin E, attributed to π-π stacking interactions with ATP-binding pockets . N-Methylation Effects: N-Methylation in N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine increases lipophilicity (logP ~2.5 vs.

Safety and Handling :

- The target compound carries H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) warnings . In contrast, nitro-substituted analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine) may pose additional hazards due to nitro group reactivity .

生物活性

1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a chlorobenzyl group. Its molecular structure can be represented as follows:

The compound exhibits solubility in polar solvents, which is crucial for its bioavailability.

1. Anticancer Properties

Research has indicated that piperidine derivatives, including this compound, possess significant anticancer activities. Studies have demonstrated that these compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(4-Chlorobenzyl)piperidin-4-amine | HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.8 | |

| A549 (lung cancer) | 18.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting moderate potency against these cancer types .

2. Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the context of neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 6.5 |

| Butyrylcholinesterase | 8.3 |

These findings suggest that the compound may be useful in developing treatments for cognitive disorders .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhi | 10 |

This antimicrobial activity highlights its potential as a therapeutic agent in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : By inhibiting AChE and BuChE, it increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable study investigated the effects of this compound on animal models of Alzheimer's disease, where it demonstrated significant improvements in cognitive function and memory retention compared to control groups . Another study focused on its anticancer effects, revealing that it reduced tumor size in xenograft models by approximately 40% .

常见问题

Q. What are the standard synthetic routes for 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride, and how are intermediates purified?

The compound is typically synthesized via a multi-step sequence involving:

- BOC protection of the primary amine in 4-aminopiperidine derivatives.

- Alkylation with 4-chlorobenzyl bromide under inert conditions (e.g., THF solvent).

- Deprotection using HCl gas or 10% HCl in methanol to yield the hydrochloride salt . Purification often involves recrystallization from isopropanol or methanol, with final characterization via HPLC and mass spectrometry to confirm purity (>93% in some protocols) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify structural integrity, particularly the piperidine ring and chlorobenzyl substituent.

- X-ray Photoelectron Spectroscopy (XPS) : Confirms surface composition in solid-state studies (e.g., amine group quantification) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 248.15 g/mol for CHClN) .

Q. What are the solubility properties of this compound in common solvents?

The hydrochloride salt is water-soluble (up to 9 mg/mL in HO) and dissolves in polar aprotic solvents (e.g., DMSO, methanol). Solubility decreases in non-polar solvents like hexane, requiring sonication for dispersion .

Advanced Research Questions

Q. How can structural ambiguities in NMR data for piperidine derivatives be resolved?

Contradictions in NMR assignments (e.g., overlapping peaks for piperidine protons) are addressed using:

Q. What strategies optimize the synthesis yield of this compound?

Yield optimization (typically 87–98%) involves:

- Catalyst selection : Pd/C for efficient debenzylation .

- Reaction temperature control : Maintaining ≤25°C during alkylation to minimize side reactions.

- BOC-deprotection : Extended HCl gas exposure (2–4 hours) ensures complete salt formation .

Q. How is the compound evaluated for biological activity, and what are key findings?

- Enzyme inhibition assays : Tested against cholinesterases (AChE/BChE) using Ellman’s method, with IC values reported for structural analogs .

- Receptor binding studies : Radioligand displacement assays (e.g., α2A/5-HT7 receptor antagonism) reveal potential CNS applications .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) assess therapeutic safety margins .

Data Contradiction and Resolution

Q. How do researchers address conflicting reports on the compound’s enzyme inhibition potency?

Discrepancies in IC values (e.g., SSAO vs. cholinesterase inhibition) are resolved by:

- Standardizing assay conditions (pH, substrate concentration).

- Comparative studies using reference inhibitors (e.g., donepezil for AChE) .

- Computational docking to identify binding site variations caused by substituent effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。